molecular formula C21H15N3O2S B6638857 N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide

N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide

Cat. No.: B6638857
M. Wt: 373.4 g/mol
InChI Key: WYZWCHXOHJLNKG-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a phenoxyphenyl group, a pyridinyl group, and a thiazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-throughput screening and optimization techniques ensures the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. One known target is the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis . By inhibiting this receptor, the compound can disrupt the formation of new blood vessels, which is a key process in tumor growth and metastasis. The compound’s structure allows it to bind effectively to the active site of VEGFR2, blocking its activity and downstream signaling pathways.

Comparison with Similar Compounds

N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c25-20(19-14-27-21(24-19)15-10-12-22-13-11-15)23-16-6-8-18(9-7-16)26-17-4-2-1-3-5-17/h1-14H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZWCHXOHJLNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CSC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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